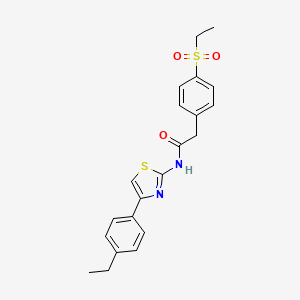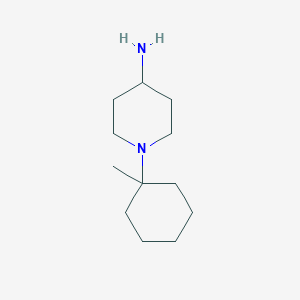![molecular formula C21H16Cl2N2O2 B2601272 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329234-83-5](/img/structure/B2601272.png)
6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole, also known as 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-5-ol, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, due to its unique structure and physicochemical properties. This compound has been studied for its potential uses in the synthesis of various therapeutic agents, as well as its potential use as a biological probe. In
Scientific Research Applications
Structural and Spectroscopic Analysis
Benzimidazole derivatives, including structures similar to the mentioned compound, have been extensively studied for their structural and spectroscopic properties. For instance, Saral, Özdamar, and Uçar (2017) conducted a comprehensive study on benzimidazole derivatives, analyzing their crystal structure, electronic structure, vibrational, and NMR spectra. This research is crucial in understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals (Saral, Özdamar, & Uçar, 2017).
Inhibitory Activity and Molecular Docking
Benzimidazole derivatives have been evaluated for their inhibitory activity against enzymes like tyrosinase. Mahdavi et al. (2018) synthesized benzimidazole-1,2,3-triazole hybrids and assessed their inhibitory effects, revealing potential applications in cosmetics, medicine, or the food industry. This study not only highlights the bioactive potential of benzimidazole derivatives but also emphasizes the importance of molecular docking analysis in understanding their interaction with biological targets (Mahdavi et al., 2018).
Antimicrobial Activity
Several benzimidazole derivatives have demonstrated promising antimicrobial properties. Salahuddin et al. (2017) synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity, with certain compounds showing significant activity against common pathogens like Escherichia coli and Staphylococcus aureus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Potential in Drug Discovery
Benzimidazole derivatives have been explored as potential drug candidates for various therapeutic targets. Mochizuki et al. (2016) designed and synthesized benzimidazole derivatives as corticotropin-releasing factor 1 (CRF1) receptor antagonists, showcasing their potential in stress-related disorder therapeutics (Mochizuki et al., 2016).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives are critical for their practical application. Studies like the one by Naveen et al. (2016) provide insights into the synthesis processes, structural characterization, and physical properties of these compounds, contributing to the development of novel materials or pharmaceuticals (Naveen et al., 2016).
properties
IUPAC Name |
6-chloro-1-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-26-18-8-5-15(6-9-18)21-24-19-10-7-17(23)12-20(19)25(21)27-13-14-3-2-4-16(22)11-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXVQEJBOPLOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2601194.png)

![2-[6-(1-Benzothiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B2601196.png)


![ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2601200.png)

![3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601202.png)
![1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2601205.png)
![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2601206.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B2601208.png)
